molecular formula C15H21N3O3 B8452078 2-[4-(Pyridin-2-yl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-23-4

2-[4-(Pyridin-2-yl)piperazin-1-yl]ethyl 3-oxobutanoate

Cat. No. B8452078
Key on ui cas rn: 90096-23-4
M. Wt: 291.35 g/mol
InChI Key: QSXKTCYHTFUUAU-UHFFFAOYSA-N
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Patent
US04892875

Procedure details

To a solution of 4-(2-pyridyl)-1-piperazineethanol (4.65 g) in toluene (3 ml) was added dropwise diketene (2.26 g) under stirring at 70°-80° C. The mixture was further stirred at room temperature for an hour and purified by silica gel chromatography [eluent: dichloromethanemethanol (95:5)] to give 2-[4-(2-pyridyl)-1-piperazinyl]ethyl acetoacetate as an oil (5.12 g, 78.3%). IR(Neat): 1740, 1715 cm-1. NMR(CDCl3)δ: 2.26(3H, s), 2.47-2.79(6H, m), 3.40-3.64(6H, m), 4.27(2H, t, J=6), 6.43-6.69(2H, m), 7.24-7.56(1H, m), 8.02-8.18(1H, m).
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][OH:15])[CH2:9][CH2:8]1.[CH2:16]=[C:17]1[O:21][C:19](=[O:20])[CH2:18]1>C1(C)C=CC=CC=1>[C:19]([O:15][CH2:14][CH2:13][N:10]1[CH2:9][CH2:8][N:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:12][CH2:11]1)(=[O:20])[CH2:18][C:17]([CH3:16])=[O:21]

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
N1=C(C=CC=C1)N1CCN(CC1)CCO
Name
Quantity
2.26 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring at 70°-80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred at room temperature for an hour
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography [eluent: dichloromethanemethanol (95:5)]

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OCCN1CCN(CC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g
YIELD: PERCENTYIELD 78.3%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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